Cas no 2411293-93-9 (N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide)

N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide is a specialized organic compound featuring a cyclohexyl scaffold substituted with a 2-oxopyrrolidin-1-yl group and a but-2-ynamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The presence of the alkyne group offers versatility for click chemistry modifications, while the pyrrolidinone ring may enhance binding affinity in target interactions. Its rigid cyclohexyl backbone contributes to conformational stability, making it a valuable intermediate for synthesizing compounds with tailored pharmacological properties. The compound’s well-defined structure ensures reproducibility in research and industrial applications.
N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide structure
2411293-93-9 structure
Product Name:N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide
CAS No:2411293-93-9
MF:C14H20N2O2
MW:248.320803642273
CID:6250838
PubChem ID:146101994
Update Time:2025-06-15

N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide
    • Z3602921227
    • EN300-26574344
    • 2411293-93-9
    • N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide
    • Inchi: 1S/C14H20N2O2/c1-2-4-13(17)15-11-6-8-12(9-7-11)16-10-3-5-14(16)18/h11-12H,3,5-10H2,1H3,(H,15,17)
    • InChI Key: RSHZREMGTYRETC-UHFFFAOYSA-N
    • SMILES: O=C1CCCN1C1CCC(CC1)NC(C#CC)=O

Computed Properties

  • Exact Mass: 248.152477885g/mol
  • Monoisotopic Mass: 248.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.4Ų

N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26574344-0.05g
N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide
2411293-93-9 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide

Comprehensive Overview of N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide (CAS No. 2411293-93-9)

The compound N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide (CAS No. 2411293-93-9) is a synthetic organic molecule with a unique structural framework. Its name reflects its intricate chemical architecture, combining a pyrrolidinone moiety with a cyclohexyl ring and an alkynamide functional group. This combination makes it a subject of interest in pharmaceutical research, particularly in the development of novel bioactive molecules. The presence of the 2-oxopyrrolidin-1-yl group suggests potential interactions with neurological targets, while the but-2-ynamide segment may contribute to its metabolic stability.

In recent years, the demand for specialized compounds like N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide has surged due to advancements in drug discovery and personalized medicine. Researchers are particularly intrigued by its potential applications in modulating protein-protein interactions, a hot topic in modern therapeutics. The compound's CAS No. 2411293-93-9 serves as a unique identifier, ensuring precise communication across scientific databases and regulatory frameworks. Its structural complexity aligns with current trends in fragment-based drug design, where small molecules are optimized for high specificity and low toxicity.

The synthesis of N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling to form the alkynamide bond. This methodology is widely discussed in academic circles, especially in the context of green chemistry and atom economy. The compound's cyclohexyl component enhances its lipophilicity, a property critical for blood-brain barrier penetration—a recurring theme in neurodegenerative disease research. Analytical techniques such as NMR and HPLC are essential for verifying its purity, a common concern among quality control professionals.

From a commercial perspective, CAS No. 2411293-93-9 is cataloged by major chemical suppliers as a research-grade material, often requested for exploratory studies. Its pyrrolidinone derivative status links it to a broader class of lactam-based compounds, which are frequently searched in relation to cognitive enhancers and nootropics. However, it's crucial to note that this compound is strictly for laboratory use, adhering to ethical research guidelines. Discussions around its pharmacokinetics often reference cytochrome P450 enzymes, a trending subtopic in drug metabolism forums.

The crystalline form of N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide exhibits interesting polymorphic behavior, a characteristic highly relevant to pharmaceutical formulation scientists. This aspect connects to popular searches about "drug solubility improvement techniques" and "solid-state chemistry." Its but-2-ynamide functionality may undergo bioorthogonal reactions, making it a candidate for click chemistry applications—a technique dominating recent scientific literature. Storage recommendations typically emphasize protection from light and moisture, addressing common compound stability questions.

In computational chemistry, CAS No. 2411293-93-9 serves as a test case for molecular docking simulations, particularly for GABAergic targets. This aligns with frequent queries about "in silico drug design workflows." The compound's 2-oxopyrrolidin-1-yl group is structurally analogous to several cognition-enhancing agents, though its specific pharmacological profile requires further investigation. Safety data sheets highlight standard laboratory precautions, reflecting workplace safety trends in chemical handling protocols.

Patent databases reveal growing interest in N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide derivatives, particularly for CNS applications. This correlates with search trends around "next-generation neuropharmaceuticals." The compound's cyclohexyl ring conformation influences its three-dimensional binding characteristics, a subject of molecular dynamics studies. Analytical challenges in quantifying trace impurities are frequently discussed in quality assurance forums, making method development papers highly cited.

Environmental fate studies of CAS No. 2411293-93-9 are limited but follow standard protocols for organic amides, addressing ecological impact concerns. The pyrrolidinone moiety's biodegradation pathway is often compared to similar pharmaceutical intermediates in environmental chemistry discussions. Regulatory status varies by jurisdiction, with most regions classifying it as a non-controlled substance for research purposes, a common clarification sought by international collaborators.

Spectroscopic characterization of N-4-(2-oxopyrrolidin-1-yl)cyclohexylbut-2-ynamide provides valuable reference data for analytical laboratories. The compound's but-2-ynamide IR stretching frequencies are particularly distinctive, serving as teaching examples in molecular spectroscopy courses. Recent publications have explored its potential as a synthetic intermediate for fluorescent probes, tapping into the booming market for diagnostic imaging agents.

As research continues, CAS No. 2411293-93-9 maintains its relevance through versatile applications in medicinal chemistry. Its structural features embody contemporary design principles for targeted therapies, resonating with current interests in precision medicine. The compound exemplifies how complex molecular architectures can address unmet medical needs while adhering to sustainable chemistry principles—a dual focus dominating twenty-first-century pharmaceutical innovation.

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